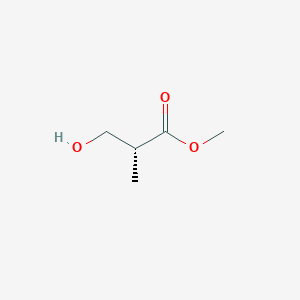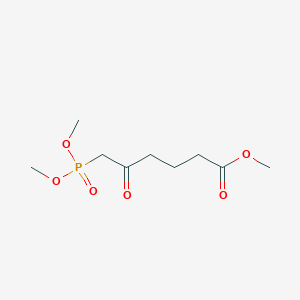
2-(4-Isobutyrylphenyl)propionic Acid
Descripción general
Descripción
2-(4-Isobutyrylphenyl)propionic Acid, also known as ibuprofen, is a colorless crystalline solid widely used as an analgesic and anti-inflammatory medication . It is also known as α-methyl-4-(2-methylpropyl)benzeneacetic acid and 4-isobutyl-α-methylphenylacetic acid . The molecular formula is C13H18O2 .
Synthesis Analysis
The original method for making ibuprofen was developed by researchers at the Boots Company in the early 1960s . The synthesis begins with 2-methylpropylbenzene, a compound with a four-carbon methylpropyl group attached to a benzene ring . In a series of six steps, various groups of atoms are added, removed, or transposed to produce the 2-(4-isobutylphenyl)propionic acid molecule .Molecular Structure Analysis
The molecular formula of 2-(4-Isobutyrylphenyl)propionic Acid is C13H18O2 . The molecular weight is 206.28 g/mol .Chemical Reactions Analysis
The chemical modulation of acyl hydrazones of ibuprofen through cyclization to the corresponding thiazolidine-4-ones led to increased antioxidant potential .Physical And Chemical Properties Analysis
2-(4-Isobutyrylphenyl)propionic Acid is a solid at room temperature . It has a molecular weight of 206.28 g/mol . The melting point is 76°C (169°F) . It is slightly soluble in water and soluble in most organic solvents .Aplicaciones Científicas De Investigación
Environmental Toxicology
1-Oxo Ibuprofen: is recognized as a degradation product and potential impurity in commercial preparations of ibuprofen . It’s considered an environmental contaminant due to its persistence in water bodies post-wastewater treatment. Research into the degradation of ibuprofen using ultraviolet light, Fe (III), and peroxymonosulfate has been described, which results in degradation products including 1-Oxo Ibuprofen . This highlights its significance in environmental toxicology studies, particularly in understanding the impact of pharmaceuticals on aquatic ecosystems.
Pharmaceutical Development
As a degradation product of ibuprofen, 1-Oxo Ibuprofen plays a role in the pharmaceutical industry, particularly in the quality control and stability testing of ibuprofen products . Its identification and quantification are crucial for ensuring the safety and efficacy of ibuprofen formulations, which are widely used for inflammation, pain, and fever.
Pain Research
Given its origin from ibuprofen, a non-selective COX inhibitor, 1-Oxo Ibuprofen may have implications in pain research . Studying its pharmacodynamics could provide insights into the metabolites’ role in pain management and contribute to the development of new analgesic drugs.
Inflammatory Lipid Mediators
The study of 1-Oxo Ibuprofen can contribute to the broader research area of inflammatory lipid mediators . As a product related to ibuprofen, it may influence the cyclooxygenase pathway, affecting the production of prostaglandins, which are vital in the inflammatory process.
Lipid Biochemistry
In lipid biochemistry, 1-Oxo Ibuprofen can be used to explore the biochemical pathways involving lipids . Its structure and interactions with lipid molecules can shed light on the metabolic processes and the role of lipids in health and disease.
Neuroscience
The potential neurological effects of 1-Oxo Ibuprofen make it a compound of interest in neuroscience . Research can be directed towards understanding its impact on brain chemistry and its potential therapeutic applications for neurodegenerative diseases.
Drug Hybridization and Synthesis
1-Oxo Ibuprofen: has been involved in the synthesis and theoretical investigations of ibuprofen drug hybrids . These hybrids are designed by modifying free amino groups of various compounds, leading to new drugs with potential anticholinesterase, antioxidant, and antibacterial properties.
Analytical Chemistry
In analytical chemistry, 1-Oxo Ibuprofen serves as a standard for mass spectrometry, aiding in the identification and analysis of complex biological samples . Its use in this field is essential for the development of analytical methods and the study of drug metabolism.
Mecanismo De Acción
Target of Action
The primary targets of 1-Oxo Ibuprofen are the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever .
Mode of Action
1-Oxo Ibuprofen acts as a non-selective, reversible inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by 1-Oxo Ibuprofen disrupts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and regulation of body temperature .
Pharmacokinetics
The absorption of Ibuprofen, from which 1-Oxo Ibuprofen is derived, is rapid and complete when given orally . The drug binds extensively to plasma albumin in a concentration-dependent manner . It is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The inhibition of COX-1 and COX-2 by 1-Oxo Ibuprofen leads to a reduction in the production of prostaglandins . This results in decreased inflammation, pain, and fever .
Action Environment
1-Oxo Ibuprofen is considered an environmental contaminant because it cannot be completely biodegraded during the wastewater treatment process . Environmental factors such as ultraviolet light and certain chemicals can lead to its degradation .
Safety and Hazards
Direcciones Futuras
There is an increasing interest in obtaining the pure enantiomeric form of biologically active drugs to prevent any side effects from using racemic mixture . In recent years, lipases have been used for the chiral resolution of (R,S)-ibuprofen through mainly direct enantioselective esterification in organic media .
Propiedades
IUPAC Name |
2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINGEKPKJQCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289858 | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutyrylphenyl)propionic Acid | |
CAS RN |
65813-55-0 | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65813-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065813550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L2ZBN7PVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the presence of 2-(4-Isobutyrylphenyl)propionic acid (BOPA) a concern in pharmaceutical formulations containing Ibuprofen?
A1: 2-(4-Isobutyrylphenyl)propionic acid (BOPA) is identified as a potential degradation product of Ibuprofen. [, ] The presence of BOPA, along with other impurities, can alter the drug's efficacy and safety profile. Therefore, monitoring and controlling the levels of BOPA during the manufacturing and shelf-life of Ibuprofen-containing medications is crucial for ensuring product quality and patient safety.
Q2: What analytical techniques are employed to detect and quantify 2-(4-Isobutyrylphenyl)propionic acid in pharmaceutical formulations?
A2: The research highlights the use of high-performance liquid chromatography (HPLC) as an effective method for the simultaneous determination of Ibuprofen and its related impurities, including BOPA. [, ] This technique utilizes a stationary phase (e.g., C18 column, zirconia-based column) and a mobile phase (e.g., a mixture of acetonitrile, phosphate buffer, and propanol) to separate and quantify the components of a mixture based on their chemical properties. The specific conditions, such as mobile phase composition and detection wavelength, can be optimized to achieve optimal separation and detection sensitivity for BOPA.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)



